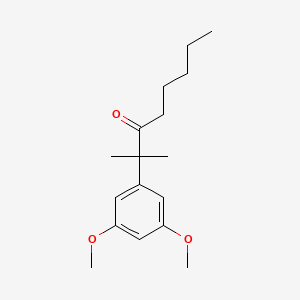
2-(3,5-Dimethoxyphenyl)-2-methyloctan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethoxyphenyl)-2-methyloctan-3-one is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an octan-3-one backbone with a methyl group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-2-methyloctan-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzaldehyde and 2-methyl-3-octanone.
Condensation Reaction: The key step involves a condensation reaction between 3,5-dimethoxybenzaldehyde and 2-methyl-3-octanone in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Catalytic Processes: The use of catalysts to enhance the reaction rate and selectivity.
Automated Systems: Implementation of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2-(3,5-Dimethoxyphenyl)-2-methyloctan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-(3,5-Dimethoxyphenyl)-2-methyloctan-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-2-methyloctan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.
類似化合物との比較
Similar Compounds
2-(3,5-Dimethoxy-phenyl)-2-methyl-butan-3-one: Similar structure with a shorter carbon chain.
2-(3,5-Dimethoxy-phenyl)-2-methyl-hexan-3-one: Similar structure with a different carbon chain length.
2-(3,5-Dimethoxy-phenyl)-2-methyl-decan-3-one: Similar structure with a longer carbon chain.
Uniqueness
2-(3,5-Dimethoxyphenyl)-2-methyloctan-3-one is unique due to its specific carbon chain length and the presence of methoxy groups on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
55048-08-3 |
|---|---|
分子式 |
C17H26O3 |
分子量 |
278.4 g/mol |
IUPAC名 |
2-(3,5-dimethoxyphenyl)-2-methyloctan-3-one |
InChI |
InChI=1S/C17H26O3/c1-6-7-8-9-16(18)17(2,3)13-10-14(19-4)12-15(11-13)20-5/h10-12H,6-9H2,1-5H3 |
InChIキー |
CESOOMHHYQVOHN-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)C(C)(C)C1=CC(=CC(=C1)OC)OC |
正規SMILES |
CCCCCC(=O)C(C)(C)C1=CC(=CC(=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















